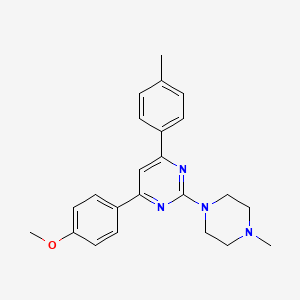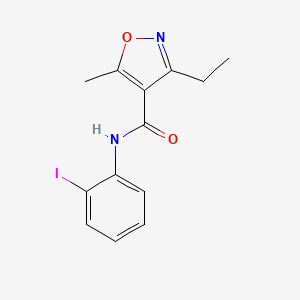![molecular formula C20H18N2O2S3 B4617192 3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
The compound is a complex organic molecule, part of a broader class of compounds with various biological and chemical properties. It has been studied for its potential applications in medicinal chemistry.
Synthesis Analysis
Research has led to the synthesis of various similar compounds, such as the substituted 5-[4-[2-(6,7-dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolidine-2,4-diones. These have been synthesized and evaluated for their pharmacological properties, indicating a similar approach could be applied to our compound of interest (Gupta, Ghosh, & Chandra, 2005).
Molecular Structure Analysis
Studies on related compounds, such as thiazolo[3,4-a]quinoxalines, have been conducted to understand their molecular structures. These studies often involve various spectroscopic techniques, providing insights that could be relevant for analyzing the molecular structure of our target compound (Mamedov et al., 2009).
Chemical Reactions and Properties
Compounds with similar structures have been synthesized and tested for their reactivity and chemical properties. For example, studies on 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones provide insights into the chemical behavior of such molecules (Rajanarendar et al., 2010).
Physical Properties Analysis
The physical properties of similar compounds, such as new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones, have been evaluated, including aspects like solubility, melting point, and stability. These properties are crucial for understanding the practical applications of such compounds (Deshmukh et al., 2017).
Aplicaciones Científicas De Investigación
Antihyperglycemic Activity
One study reports the synthesis and in vivo antihyperglycemic evaluation of new 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones. These compounds exhibited notable antihyperglycemic activity, suggesting potential applications in diabetes management (Deshmukh et al., 2017).
Electrochromic Applications
Research on benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene-based polymers for their electrochromic properties indicates potential applications in electronic devices. Novel polymers synthesized from these units showed promising electrochromic properties, which could be useful in the development of electronic display technologies (Toksabay et al., 2014).
Antimicrobial Activity
Several studies have synthesized thiazolidinone derivatives and evaluated their antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2012).
Antiparkinsonian Activity
Compounds synthesized from 3-amantadinyl-2-hydrazinylmethyl substituted quinazolin-4(3H)-ones and various substituted aromatic aldehydes were screened for their antiparkinsonian activity. This suggests potential applications in treating Parkinson's disease (Kumar et al., 2012).
Antioxidant, Anti-inflammatory, and Analgesic Activities
The synthesis of azolopyrimidoquinolines and pyrimidoquinazolines has been reported, with these compounds showing significant antioxidant, anti-inflammatory, and analgesic activities. This highlights their potential in developing new therapeutic agents for managing pain, inflammation, and oxidative stress-related conditions (El-Gazzar et al., 2009).
Propiedades
IUPAC Name |
(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S3/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)25)13-15-7-4-12-26-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJISNLRZXMPAX-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)
![3-(2-chlorophenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide](/img/structure/B4617213.png)